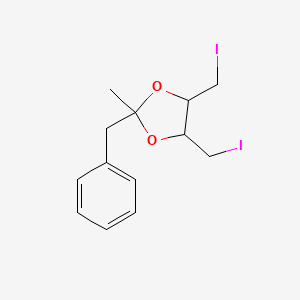![molecular formula C18H11NO3 B12568097 1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- CAS No. 502183-99-5](/img/structure/B12568097.png)
1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- is a heterocyclic compound that features a fused ring system combining furan and pyrrole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-diphenylfuran-3,4-dione with ammonia or primary amines can yield the desired compound through a cyclization process .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
Types of Reactions
1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction could produce dihydro derivatives.
科学研究应用
1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
作用机制
The mechanism by which 1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- exerts its effects is primarily through interactions with biological macromolecules. It can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds share a similar fused ring system but differ in the oxygen-containing ring.
Diphenylamine end-capped pyrrolo[3,4-c]pyrroles: These derivatives exhibit similar structural motifs but with additional functional groups that enhance their properties.
Uniqueness
1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- is unique due to its specific combination of furan and pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
502183-99-5 |
|---|---|
分子式 |
C18H11NO3 |
分子量 |
289.3 g/mol |
IUPAC 名称 |
3-hydroxy-1,4-diphenylfuro[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C18H11NO3/c20-17-14-13(15(19-17)11-7-3-1-4-8-11)18(21)22-16(14)12-9-5-2-6-10-12/h1-10,21H |
InChI 键 |
HIRMSFICNCNUHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C(=C(O2)O)C(=NC3=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


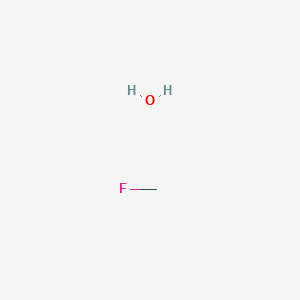
![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
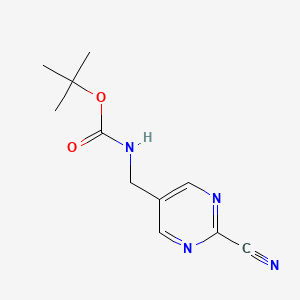
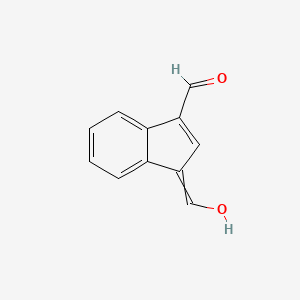
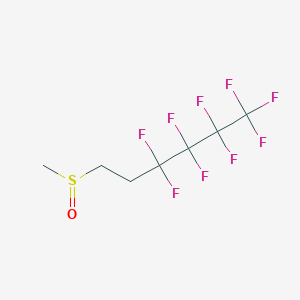
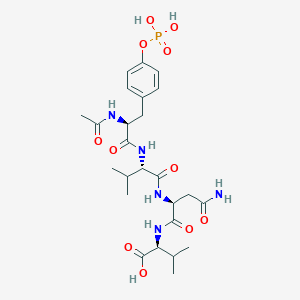
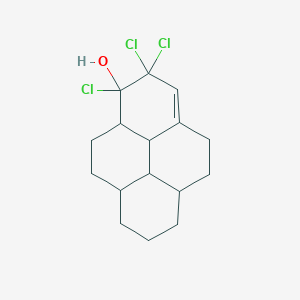
![2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine](/img/structure/B12568060.png)
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
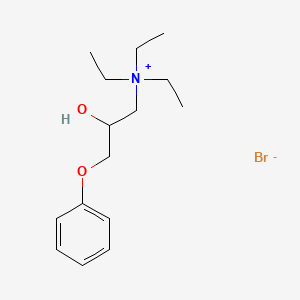
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)
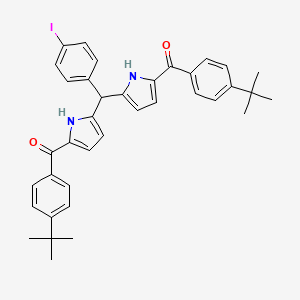
![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)
